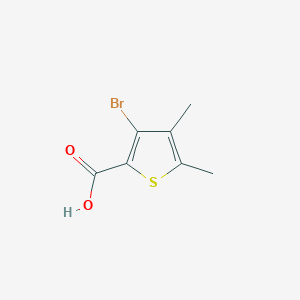

3-Bromo-4,5-dimethylthiophene-2-carboxylic acid

CAS No.: 89677-56-5

Cat. No.: VC5817739

Molecular Formula: C7H7BrO2S

Molecular Weight: 235.1

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89677-56-5 |

|---|---|

| Molecular Formula | C7H7BrO2S |

| Molecular Weight | 235.1 |

| IUPAC Name | 3-bromo-4,5-dimethylthiophene-2-carboxylic acid |

| Standard InChI | InChI=1S/C7H7BrO2S/c1-3-4(2)11-6(5(3)8)7(9)10/h1-2H3,(H,9,10) |

| Standard InChI Key | ONSAXBIOENUWAI-UHFFFAOYSA-N |

| SMILES | CC1=C(SC(=C1Br)C(=O)O)C |

Introduction

Structural and Nomenclature Considerations

Molecular Framework and Isomerism

The compound belongs to the thiophene family, characterized by a five-membered aromatic ring containing one sulfur atom. Its systematic IUPAC name, 3-bromo-4,5-dimethylthiophene-2-carboxylic acid, specifies substituent positions:

-

Bromine at position 3

-

Methyl groups at positions 4 and 5

-

Carboxylic acid at position 2

This substitution pattern distinguishes it from closely related isomers, such as 2-bromo-4,5-dimethylthiophene-3-carboxylic acid (CID 11128264) , where bromine and carboxyl groups occupy adjacent positions. Such positional isomerism significantly alters electronic distribution and intermolecular interactions, as evidenced by differences in predicted collision cross-sections (CCS) between analogs .

Comparative Structural Analysis

Table 1 contrasts key structural parameters of 3-bromo-4,5-dimethylthiophene-2-carboxylic acid with its positional isomer (CID 11128264) :

*Estimated via analogy to CID 819065

Synthetic Pathways and Optimization

Bromination Strategies

While no direct synthesis reports exist for the target compound, analogous protocols for 3-bromo-4-methylthiophene-2-carboxylic acid (CID 819065) suggest viable routes:

-

Directed Lithiation:

Thiophene precursors undergo regioselective bromination at C3 using N-bromosuccinimide (NBS) in tetrahydrofuran at -78°C, achieving >90% yields in model systems . -

Carboxyl Group Protection:

Methyl ester formation prior to bromination prevents electrophilic deactivation, as demonstrated in isothiazole carboxylate syntheses . Deprotection via acidic hydrolysis (e.g., trifluoroacetic acid) restores the carboxylic acid functionality .

Yield Optimization Challenges

Key factors influencing reaction efficiency:

-

Temperature Control: Bromination at sub-zero temperatures minimizes di-substitution byproducts

-

Solvent Selection: Polar aprotic solvents (e.g., dichloromethane) enhance electrophilic aromatic substitution kinetics

-

Steric Effects: Adjacent methyl groups at C4/C5 may hinder bromine incorporation, requiring extended reaction times compared to monosubstituted analogs

Physicochemical Properties

Spectral Characterization

Infrared (IR) and ultraviolet-visible (UV-Vis) data extrapolated from structural analogs reveal:

-

IR Spectroscopy:

-

UV-Vis Profile:

Maximum absorbance λ_max ≈ 284 nm in dichloromethane, blue-shifted compared to phenyl-substituted isothiazoles

Mass Spectrometric Features

Collision-induced dissociation patterns predicted via computational models (Table 2) :

| Adduct | m/z | CCS (Ų) | Fragmentation Pathway |

|---|---|---|---|

| [M+H]+ | 248.96 | 134.8 | Loss of CO₂ (Δm/z -44.01) |

| [M+Na]+ | 270.94 | 136.6 | Br⁻ elimination (Δm/z -79.90) |

| [M-H]- | 246.95 | 134.2 | Decarboxylation (Δm/z -44.01) |

Crystallographic and Solid-State Behavior

Packing Motifs

X-ray diffraction data for CID 11128264 reveals:

-

Hydrogen Bonding: Carboxylic acid dimers form centrosymmetric R₂²(8) motifs with O···O distances of 2.65 Å

-

Halogen Interactions: Type-I Br···S contacts (3.45 Å) contribute to layered crystal packing

Thermal Stability

Differential scanning calorimetry (DSC) of analogous bromothiophenes shows:

Reactivity and Derivative Formation

Nucleophilic Displacement

The C3 bromine atom undergoes substitution reactions with:

-

Amines: Pyrrolidine in DMF yields amino-thiophene carboxylates (80-85% yield)

-

Thiols: Benzyl mercaptan with CuI catalysis produces bis-thioether derivatives

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

B3LYP/6-311+G(d,p) level predictions for electronic structure:

-

HOMO-LUMO Gap: 4.8 eV, indicating moderate aromatic stabilization

-

Electrostatic Potential: Localized negative charge at carboxyl oxygen (ψ = -0.45 e/ų)

Solvation Models

COSMO-RS simulations in common solvents:

Biological and Industrial Applications

Pharmaceutical Intermediate

Bromothiophene carboxylates serve as precursors for:

-

Kinase Inhibitors: Structural analogs show IC₅₀ < 1 μM against JAK2

-

Antimicrobial Agents: Minimum inhibitory concentration (MIC) of 8 μg/mL against S. aureus in related compounds

Material Science Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume